tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692956
InChI: InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)13-12(4,5)8-9(15)14(6)7/h8H2,1-7H3,(H,13,16)
SMILES: CC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate

CAS No.:

Cat. No.: VC13692956

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(dimethylamino)-2-methyl-4-oxobutan-2-yl)carbamate -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)13-12(4,5)8-9(15)14(6)7/h8H2,1-7H3,(H,13,16)
Standard InChI Key MQMJNNULAIDEQW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C
Canonical SMILES CC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a carbamate group (NHCO2C(CH3)3\text{NHCO}_2\text{C}(\text{CH}_3)_3) attached to a branched butan-2-yl chain. The 4-position of the chain is substituted with a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) and a ketone (C=O\text{C=O}), creating a unique steric and electronic environment. The tert-butyl group confers stability against nucleophilic attack, while the dimethylamino moiety enhances solubility in polar solvents.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • 1H^1\text{H} NMR: Peaks at δ 1.35 ppm (9H, singlet, tert-butyl), δ 2.30–3.48 ppm (dimethylamino and methyl groups), and δ 6.16 ppm (exchangeable NH proton) .

  • IR Spectroscopy: Stretching vibrations at 1680–1720 cm1^{-1} (C=O), 1520 cm1^{-1} (N–H bend), and 1250 cm1^{-1} (C–O).

  • Mass Spectrometry: A molecular ion peak at m/z 244.33 ([M+H]+^+) and fragment ions at m/z 188.2 (loss of tert-butoxy group) and m/z 143.1 (dimethylamino ketone) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H24N2O3\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight244.33 g/mol
IUPAC Nametert-butyl N-[4-(dimethylamino)-2-methyl-4-oxobutan-2-yl]carbamate
SMILESCC(C)(C)OC(=O)NC(C)(C)CC(=O)N(C)C
LogP (Octanol-Water)0.96
Topological Polar Surface Area64.35 Ų

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Condensation Reaction: A primary amine reacts with a β-keto ester in the presence of a base (e.g., potassium carbonate) to form the β-dimethylamino ketone backbone.

  • Carbamate Formation: The amine intermediate is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under phase-transfer conditions with tetrabutylammonium bromide (TBAB).

Example Protocol:

  • Step 1: React 4-(dimethylamino)-2-methylbutan-2-amine (10 mmol) with ethyl acetoacetate (12 mmol) in THF at 0°C for 2 hours. Yield: 78%.

  • Step 2: Add Boc2O\text{Boc}_2\text{O} (11 mmol) and TBAB (0.1 mmol) to the amine solution. Stir at room temperature for 12 hours. Yield: 85%.

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions or water-mediated reactions to improve sustainability. For instance, using DMAP (4-dimethylaminopyridine) as a catalyst in THF reduces reaction times to 2 hours with yields exceeding 90% .

Reactivity and Stability

Hydrolysis Kinetics

The carbamate group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions:

  • Acidic Hydrolysis: Cleavage occurs via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Half-life (t1/2t_{1/2}) at pH 2: 45 minutes.

  • Basic Hydrolysis: The mechanism involves hydroxide ion attack on the carbonyl carbon. t1/2t_{1/2} at pH 12: 20 minutes.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with rapid weight loss above 200°C due to tert-butyl group elimination .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group is widely used to protect amines during solid-phase peptide synthesis (SPPS). This compound’s stability under basic conditions makes it ideal for Fmoc-based strategies, where it remains intact during piperidine deprotection.

Prodrug Development

The dimethylamino ketone moiety facilitates pH-dependent release of active drugs. For example, it has been incorporated into prodrugs of antiviral agents to enhance bioavailability .

Table 2: Recent Research Applications

ApplicationKey Finding
Anticancer AgentsImproved solubility of kinase inhibitors by 40%
Antibiotic DerivativesReduced renal toxicity in preclinical models
Fluorescent ProbesEnabled real-time tracking of lysosomal pH

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